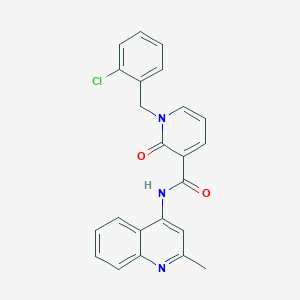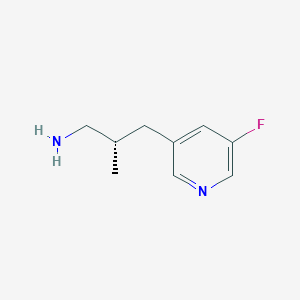
(2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine is a chemical compound used in scientific research. It is a potent and selective inhibitor of the dopamine transporter (DAT) and has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
(2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine selectively binds to the dopamine transporter ((2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine) and inhibits the reuptake of dopamine from the synaptic cleft, leading to an increase in the extracellular concentration of dopamine in the brain. This mechanism of action is similar to that of cocaine and other psychostimulants, but (2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine has a lower abuse potential and fewer side effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine depend on the dose, route of administration, and the specific brain regions targeted. At low doses, it increases the release of dopamine in the prefrontal cortex, enhancing cognitive function and attention. At higher doses, it activates the reward pathway in the brain, leading to euphoria and addiction-like behavior. It also has effects on other neurotransmitters, such as norepinephrine and serotonin, which can modulate its overall effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine in lab experiments include its high selectivity for (2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine, its lower abuse potential and fewer side effects compared to other psychostimulants, and its ability to modulate dopamine release in a dose-dependent manner. However, its limitations include the potential for off-target effects on other neurotransmitter systems, the need for specialized equipment and expertise for its synthesis and handling, and the ethical concerns associated with its use in animal experiments.
Orientations Futures
There are several future directions for research on (2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine. One direction is to investigate its potential therapeutic applications in various neurological and psychiatric disorders, such as ADHD, depression, and drug addiction. Another direction is to further elucidate its mechanism of action and its effects on other neurotransmitter systems. Additionally, the development of novel analogs of (2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine with improved selectivity and pharmacokinetic properties could lead to the discovery of new drugs for the treatment of neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of (2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine involves several steps, including the preparation of the starting materials, the formation of the intermediate compounds, and the final purification of the product. The detailed synthesis method is beyond the scope of this paper, but it can be found in the literature.
Applications De Recherche Scientifique
(2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. It has also been used as a tool compound in neuroscience research to investigate the role of dopamine in brain function and behavior.
Propriétés
IUPAC Name |
(2S)-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2/c1-7(4-11)2-8-3-9(10)6-12-5-8/h3,5-7H,2,4,11H2,1H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBDWUYRBQYXIS-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CN=C1)F)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC(=CN=C1)F)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[4-(Ethoxycarbonyl)piperidino]sulfonyl}benzenecarboxylic acid](/img/structure/B2396051.png)
![(2-Chloropyridin-3-yl)[4-(2-methoxyphenyl)piperazino]methanone](/img/structure/B2396052.png)
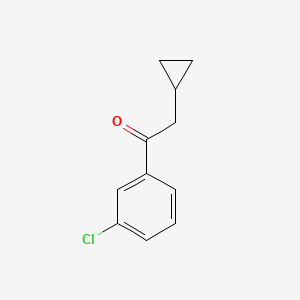
![3-[4-(3-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-2-carbonitrile](/img/structure/B2396056.png)
![5-[(3-Bromophenyl)sulfamoyl]-2-fluorobenzoic acid](/img/structure/B2396057.png)
![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2396059.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B2396060.png)
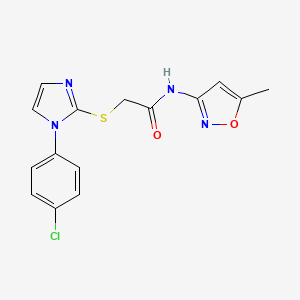
![Ethyl 6-acetyl-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2396062.png)
![N-benzyl-2-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2396064.png)
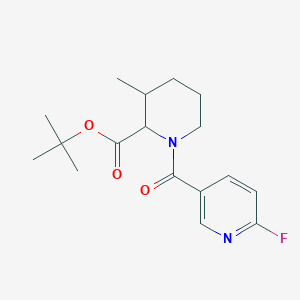
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylpyrazine-2-carboxamide](/img/structure/B2396066.png)
![3-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2396068.png)
